Lipophilicity (logP) Trends Across Phenylalkylamine Homologs
6-Phenylhexylamine exhibits a calculated logP of 3.45, which is higher than that of shorter-chain phenylalkylamines. This increased lipophilicity, driven by the six-carbon linker, correlates with enhanced membrane permeability and blood-brain barrier penetration potential [1]. For comparison, phenethylamine (C2) has a logP of ~1.4, 3-phenylpropylamine (C3) ~1.8, 4-phenylbutylamine (C4) ~2.4, and 5-phenylpentylamine (C5) ~3.1 [2][3][4][5]. The trend demonstrates that each additional methylene group adds approximately 0.5 logP units, underscoring that chain length is a tunable parameter for physicochemical property optimization.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | 3.4485 (6-phenylhexylamine free base) |
| Comparator Or Baseline | Phenethylamine: 1.4; 3-Phenylpropylamine: 1.83; 4-Phenylbutylamine: 2.40; 5-Phenylpentylamine: 3.06 |
| Quantified Difference | +2.0 logP units vs. phenethylamine; +0.4 logP units vs. 5-phenylpentylamine |
| Conditions | Calculated logP values from database sources (ChemSrc, Sielc, Chem960) |
Why This Matters
Higher lipophilicity may be critical for applications requiring membrane permeation or CNS targeting, making 6-phenylhexylamine the preferred choice over shorter-chain analogs.
- [1] ChemSrc. (2017). 6-PHENYLHEXYLAMINE. Retrieved from ChemSrc database. View Source
- [2] Plantaedb. (2026). Phenethylamine. Retrieved from Plantaedb. View Source
- [3] Sielc. (2018). 3-Phenylpropylamine. Retrieved from Sielc database. View Source
- [4] Sielc. (2018). 4-Phenylbutylamine. Retrieved from Sielc database. View Source
- [5] Chem960. (n.d.). 5-Phenylpentylamine. Retrieved from Chem960 database. View Source
